molecular formula C19H23N3O5S2 B2457016 N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 881932-60-1

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2457016
CAS No.: 881932-60-1
M. Wt: 437.53
InChI Key: NMRYRNDXEBHSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    N-ethylation: Ethylation of a sulfonamide precursor to introduce the N-ethylsulfamoyl group.

    Coupling Reaction: Coupling of the N-ethylsulfamoyl intermediate with a benzoyl chloride derivative to form the benzamide structure.

    Sulfonylation: Introduction of the pyrrolidin-1-ylsulfonyl group through a sulfonylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the sulfonamide or pyrrolidine moieties.

    Reduction: Reduction of the benzamide group under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications as an enzyme inhibitor or drug candidate.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and benzamide groups are known to form strong interactions with protein active sites, potentially inhibiting their activity. The pyrrolidine moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide derivative used as an antibacterial agent.

    N-(4-(N-methylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: A closely related compound with a methyl group instead of an ethyl group.

Uniqueness

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-2-20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-4-14-22/h5-12,20H,2-4,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRYRNDXEBHSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.